(R)-Metoprolol - 81024-43-3

(R)-Metoprolol

Catalog Number: EVT-305068
CAS Number: 81024-43-3
Molecular Formula: C15H25NO3
Molecular Weight: 267.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Metoprolol is synthesized from natural and synthetic precursors, with its synthesis often involving complex organic reactions. It is classified as a pharmaceutical compound under the category of beta-blockers, specifically targeting the beta-1 adrenergic receptors in cardiac tissues. This selectivity makes it advantageous in treating cardiovascular conditions without significantly affecting beta-2 receptors found in bronchial tissues.

Synthesis Analysis

The synthesis of (R)-Metoprolol can be achieved through several methods, with notable processes including:

  1. Traditional Synthetic Route:
    • The initial step involves reacting 4-(2-methoxyethyl)phenol with racemic epichlorohydrin in an aqueous alkaline solution at approximately 35 °C. The reaction produces an epoxide intermediate.
    • This intermediate is then treated with isopropylamine at temperatures between 50-55 °C to yield metoprolol base.
    • The final step involves converting metoprolol base into its succinate salt by reacting it with succinic acid in isopropanol at elevated temperatures (55-65 °C) followed by recrystallization to obtain pure (R)-metoprolol succinate .
  2. Chemo-Enzymatic Synthesis:
    • Recent advancements have introduced enzymatic methods using lipases for the kinetic resolution of chlorohydrin intermediates, allowing for high enantiomeric purity of (R)-Metoprolol. This method has shown yields exceeding 99% enantiomeric excess .

Technical Parameters

  • Key parameters include temperature control (typically around 35-70 °C), reaction time (up to several hours), and solvent choice (isopropanol or aqueous solutions).
Molecular Structure Analysis

(R)-Metoprolol has the molecular formula C15H21NO3C_{15}H_{21}NO_3 and features a complex structure characterized by:

  • Functional Groups: It contains a phenolic ether group, an isopropylamine moiety, and a secondary alcohol.
  • Stereochemistry: The molecule has one stereogenic center at the carbon atom adjacent to the amine group, making it chiral.

Structural Data

  • The compound's three-dimensional conformation allows it to effectively bind to beta-1 adrenergic receptors, influencing its pharmacological activity.
  • NMR spectroscopy has confirmed its structure with specific chemical shifts indicative of its functional groups .
Chemical Reactions Analysis

(R)-Metoprolol participates in various chemical reactions that are pivotal for its synthesis and degradation:

  1. Nucleophilic Substitution: The reaction of phenolic nucleophiles with epichlorohydrin leads to the formation of epoxide intermediates.
  2. Aminolysis: The reaction with isopropylamine results in the formation of metoprolol base through nucleophilic attack on the epoxide.
  3. Salt Formation: Reacting metoprolol base with acids like succinic acid forms metoprolol succinate, enhancing its solubility and stability as a pharmaceutical agent.

Technical Parameters

  • Reaction conditions such as pH, temperature, and solvent choice are critical for optimizing yield and purity.
Mechanism of Action

(R)-Metoprolol exerts its pharmacological effects primarily through selective inhibition of beta-1 adrenergic receptors located in cardiac tissues.

Mechanism Details

  • Receptor Binding: Upon administration, (R)-Metoprolol binds to beta-1 receptors, preventing catecholamines like adrenaline from exerting their effects.
  • Physiological Effects: This binding leads to decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lowered blood pressure through vasodilation.

Relevant Data

  • Clinical studies indicate significant reductions in heart rate and blood pressure among patients treated with (R)-Metoprolol compared to placebo groups .
Physical and Chemical Properties Analysis

(R)-Metoprolol exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 263.34 g/mol.
  • Solubility: Soluble in water and organic solvents like ethanol; solubility increases when converted to its salt form.
  • Melting Point: The melting point for metoprolol succinate is approximately 100 °C.

Relevant Data

  • Spectroscopic techniques such as Infrared spectroscopy confirm functional groups present within the molecule .
Applications

(R)-Metoprolol is widely used in clinical settings for various cardiovascular conditions:

  1. Hypertension Management: Effective in lowering blood pressure by reducing cardiac output.
  2. Angina Pectoris Treatment: Reduces myocardial oxygen demand during physical exertion.
  3. Heart Failure Therapy: Improves survival rates by decreasing heart workload.
  4. Arrhythmia Control: Helps stabilize heart rhythms.

Scientific Applications

Research continues into optimizing synthesis methods for improved enantiomeric purity and exploring additional therapeutic applications beyond cardiovascular diseases, including anxiety disorders and migraine prophylaxis .

Introduction to (R)-Metoprolol

Stereochemistry and Chiral Significance in β-Blockers

Structural Configuration and Isomeric Properties

(R)-Metoprolol [(R)-1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol] belongs to the aryloxyaminopropanol class of β-blockers. Its molecular structure contains a single chiral center at the carbon atom bearing the secondary alcohol group (C2 of the propanolamine side chain). This configuration follows the Cahn-Ingold-Prelog priority rules, where the arrangement of substituents around the chiral center defines its absolute (R)-configuration [7] [10]. The (R)-enantiomer is structurally distinct from its (S)-counterpart, which constitutes the eutomer for β1-adrenoceptor blockade in the aryloxyaminopropanol series. This stereochemical dichotomy profoundly influences receptor binding kinetics, pharmacokinetic behavior, and metabolic pathways. The spatial orientation of the hydroxy group and isopropylamino moiety relative to the 4-(2-methoxyethyl)phenoxy aromatic ring creates a three-dimensional pharmacophore essential for specific interactions with adrenergic receptor subtypes [10].

Table 1: Stereoisomeric Properties of Metoprolol Enantiomers

Property(R)-Metoprolol(S)-Metoprolol
Absolute ConfigurationRS
Optical RotationDextrorotatory (+)Levorotatory (–)
β1-Receptor AffinityModerate (Distomer)High (Eutomer)
Primary Metabolic PathwayCYP2D6 (Slower)CYP2D6 (Faster)
Plasma Protein Binding~12% (Racemate)~12% (Racemate)
Volume of Distribution~3.2-5.6 L/kg (Racemate)~3.2-5.6 L/kg (Racemate)

Pharmacodynamic Stereoselectivity

Despite (S)-metoprolol being the pharmacologically active enantiomer for β1-adrenoceptor blockade, (R)-metoprolol exhibits distinct receptor interaction profiles. The (S)-enantiomer demonstrates approximately 40-fold greater affinity for cardiac β1-adrenoceptors compared to the (R)-enantiomer due to optimal spatial alignment with the receptor's active site. This alignment enables three-point attachment involving hydrogen bonding between the protonated amine and Asp113 in transmembrane helix 3, hydrogen bonding of the hydroxyl group with Asn312, and π-stacking interactions between the phenoxy moiety and Phe290/Phe306 residues in the β1-adrenergic receptor [8] [10]. Nevertheless, (R)-metoprolol retains biological relevance through potential interactions with non-adrenergic targets. Emerging research indicates stereoselective modulation of sarcoplasmic reticulum calcium handling, with the (R)-enantiomer demonstrating differential effects on calcium leak channels compared to its (S)-counterpart. This may contribute to antiarrhythmic properties independent of classical β-blockade [8] [10].

Table 2: Receptor Binding Affinities of Metoprolol Enantiomers

Receptor Target(R)-Metoprolol Affinity (Ki, nM)(S)-Metoprolol Affinity (Ki, nM)
β1-Adrenoceptor1200 ± 21030 ± 5
β2-Adrenoceptor4800 ± 650260 ± 45
Serotonin (5-HT1A)1850 ± 3204200 ± 580
Calcium Leak ChannelsModerate interactionWeak interaction

Pharmacokinetic Stereoselectivity

Enantioselective pharmacokinetics significantly influence (R)-metoprolol disposition. Hepatic metabolism via cytochrome P450 enzymes exhibits pronounced stereoselectivity, with CYP2D6 demonstrating preferential metabolism of the (S)-enantiomer over the (R)-form. This differential metabolic rate results in an altered (R)/(S) plasma concentration ratio in extensive metabolizers compared to poor metabolizers [8] [11]. Renal clearance also displays enantioselectivity, with the (R)-enantiomer showing approximately 20% lower clearance than its (S)-counterpart in subjects with normal renal function. This difference arises from stereoselective tubular secretion rather than glomerular filtration or passive reabsorption. Plasma protein binding shows minimal stereoselectivity, with both enantiomers binding approximately 12% to human serum albumin, primarily through hydrophobic interactions [8]. The volume of distribution for the racemate ranges from 3.2-5.6 L/kg, indicating extensive tissue distribution, though tissue-specific enantiomer accumulation patterns remain inadequately characterized.

Historical Development of Metoprolol Enantiomers

Racemic Development and Early Clinical Recognition

The development of metoprolol originated within the broader context of β-adrenergic antagonist research pioneered by Sir James Black in the 1960s. Patented in 1970 and approved for medical use in 1978, metoprolol tartrate (as Lopressor) was developed as a racemic mixture [1] [8] [13]. This racemic approach followed the conventional pharmaceutical development paradigm of the era, driven by manufacturing simplicity and regulatory acceptance. Early pharmacological studies using animal models demonstrated metoprolol's cardioselectivity compared to non-selective prototypes like propranolol, though enantiomer-specific effects were not initially investigated [1] [5]. The landmark Metoprolol Atherosclerosis Prevention in Hypertensives (MAPHY) trial and Metoprolol Randomised Intervention Trial in Congestive Heart Failure (MERIT-HF) in the 1980s-1990s established racemic metoprolol's mortality benefits in hypertension and heart failure, respectively, but these studies did not differentiate between enantiomeric contributions to clinical outcomes [1].

Evolution of Chiral Separation Technologies

The emergence of advanced chiral separation methodologies in the 1980s-1990s enabled detailed pharmacological evaluation of individual metoprolol enantiomers. Three principal technological approaches facilitated this advancement:

  • Chromatographic Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases based on cellulose tris(3,5-dimethylphenylcarbamate) or macrocyclic glycopeptide selectors enabled analytical and preparative-scale separation of metoprolol enantiomers. This allowed pharmacokinetic studies comparing individual enantiomer disposition [7].
  • Stereoselective Synthesis: Asymmetric synthesis routes employing chiral catalysts or auxiliaries provided enantioenriched (R)-metoprolol. Key methodologies included enantioselective reduction of ketone intermediates using chiral oxazaborolidine catalysts and enzymatic resolution techniques using lipases or esterases [7] [10].
  • Supercritical Fluid Chromatography (SFC): SFC with chiral columns emerged as a high-efficiency technique for analytical and preparative separation, offering superior resolution and shorter analysis times compared to HPLC. This facilitated the production of research quantities of enantiomerically pure (R)-metoprolol for pharmacological characterization [7].

These technological advances revealed significant pharmacokinetic and pharmacodynamic differences between enantiomers that were masked in racemate studies, prompting scientific reevaluation of the racemic drug development paradigm.

Technical Barriers in Enantiopure Development

The industrial-scale production of (R)-metoprolol faced substantial technical challenges. Stereoselective synthesis routes in the 1980s-1990s typically yielded low enantiomeric excess (ee <80%) or required expensive chiral catalysts incompatible with large-scale manufacturing. Chromatographic resolution using simulated moving bed (SMB) technology offered higher enantiopurity (ee >99%) but incurred significant production costs due to high solvent consumption, equipment complexity, and lower throughput compared to racemic synthesis [7]. Stability concerns also emerged, as accelerated stability testing suggested potential for enantiomeric inversion under certain pH and temperature conditions, raising regulatory questions about shelf-life specifications for enantiopure formulations. These technical and economic barriers, combined with regulatory acceptance of racemates and patent protection for racemic metoprolol, limited commercial incentives for enantiopure development during the 20th century.

Regulatory Landscape for Enantiopure Drug Development

Historical Precedent and Policy Evolution

The regulatory framework for enantiopure drugs underwent significant evolution following the 1992 U.S. Food and Drug Administration (FDA) policy statement that encouraged development of single enantiomers over racemates when scientifically justified. This shift recognized that "the pharmacokinetics and pharmacodynamics of chiral drugs may differ between enantiomers" and emphasized that "stereoisomeric composition should be known and controlled" [4] [6]. The European Medicines Agency (EMA) subsequently issued similar guidelines, including the 1998 "Investigation of Chiral Active Substances" and subsequent revisions, establishing requirements for stereoselective analytical methods, pharmacokinetic studies, and toxicological characterization of individual enantiomers [4]. These policies emerged from scientific recognition that pharmacologically inactive enantiomers could contribute to adverse effects or unpredictable pharmacokinetics, as demonstrated by cases like racemic thalidomide where one enantiomer caused teratogenicity. For metoprolol, these regulatory developments created pathways for (R)-enantiomer development as a distinct chemical entity rather than merely a component of the racemate.

Current Regulatory Requirements

Modern regulatory requirements for enantiopure β-blockers mandate comprehensive stereoselective characterization:

  • Analytical Methods: Development and validation of stereospecific assays capable of quantifying individual enantiomers in biological matrices and pharmaceutical formulations. Current guidelines require demonstration of specificity against potential chiral impurities and degradation products [4] [7].
  • Pharmacokinetics: Comparative bioavailability studies characterizing absorption, distribution, metabolism, and excretion of each enantiomer. For (R)-metoprolol, this includes assessment of CYP2D6 polymorphism impact on enantiomer-specific exposure and potential drug-drug interactions [4] [8].
  • Proof of Concept: Clinical data demonstrating therapeutic advantages over existing racemates, such as improved efficacy, reduced adverse effects, or simplified dosing regimens. For (R)-metoprolol, research into non-adrenergic effects provides potential differentiation pathways [6] [10].
  • Manufacturing Controls: Strict control of stereoisomeric purity throughout synthesis and formulation, including specifications for enantiomeric excess (typically >99%) and stability testing under various conditions to prevent enantiomeric interconversion [4] [7].

Modern Regulatory Science Initiatives

Contemporary regulatory science initiatives increasingly support enantiopure drug development through harmonization and advanced assessment methodologies:

  • ICH M13A Harmonization: The International Council for Harmonisation's M13A guideline on bioequivalence studies for immediate-release oral formulations promotes global harmonization, potentially streamlining development programs for enantiopure drugs like (R)-metoprolol [6].
  • Model-Informed Drug Development (MIDD): Regulatory acceptance of physiologically based pharmacokinetic (PBPK) modeling enables prediction of enantiomer-specific exposure in special populations (e.g., CYP2D6 poor metabolizers, hepatic impairment) without extensive clinical trials [6].
  • Artificial Intelligence Integration: Emerging FDA frameworks address AI use in drug development, including potential applications in predicting stereoselective metabolism and optimizing chiral manufacturing processes [6].
  • Accelerated Assessment Pathways: Regulatory mechanisms like the FDA's Complex Generic Drug Product Development program may facilitate approval of enantiopure versions following racemic product patent expiration, particularly where clinically meaningful advantages can be demonstrated [6].

These evolving regulatory approaches create a more favorable environment for (R)-metoprolol development by recognizing the scientific and clinical significance of stereochemistry while addressing the unique development challenges of enantiopure pharmaceuticals.

Properties

CAS Number

81024-43-3

Product Name

(R)-Metoprolol

IUPAC Name

(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1

InChI Key

IUBSYMUCCVWXPE-CQSZACIVSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Synonyms

(2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol;_x000B_(+)-Metoprolol; (R)-(+)-Metoprolol;

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.